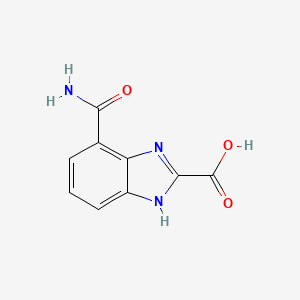
4-Carbamoylbenzimidazole-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carbamoylbenzimidazole-2-carboxylic Acid: is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The structure of this compound consists of a benzene ring fused to an imidazole ring, with a carbamoyl group at the 4-position and a carboxylic acid group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Carbamoylbenzimidazole-2-carboxylic Acid can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions . The reaction typically requires a mineral acid or acetic acid and is conducted under refluxing temperatures. Another method involves the use of transition metal-catalyzed C–N coupling reactions .
Industrial Production Methods:
Industrial production of benzimidazole derivatives, including this compound, often employs efficient one-pot synthesis methods. For example, the HBTU-promoted methodology allows for the conversion of carboxylic acids into benzimidazoles in high yields (80–99%) under mild, acid-free conditions . This method is advantageous for large-scale production due to its simplicity and high efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
4-Carbamoylbenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Aplicaciones Científicas De Investigación
4-Carbamoylbenzimidazole-2-carboxylic Acid has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Carbamoylbenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, leading to their therapeutic effects . For example, they can inhibit DNA synthesis in cancer cells, leading to cell death. The compound’s structure allows it to bind to specific sites on target molecules, disrupting their normal function .
Comparación Con Compuestos Similares
2-Carbamoylbenzimidazole: Similar structure but lacks the carboxylic acid group at the 2-position.
4-Carbamoylbenzimidazole: Similar structure but lacks the carboxylic acid group at the 2-position.
Benzimidazole-2-carboxylic Acid: Similar structure but lacks the carbamoyl group at the 4-position.
Uniqueness:
4-Carbamoylbenzimidazole-2-carboxylic Acid is unique due to the presence of both carbamoyl and carboxylic acid groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse chemical reactions and potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H7N3O3 |
|---|---|
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
4-carbamoyl-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C9H7N3O3/c10-7(13)4-2-1-3-5-6(4)12-8(11-5)9(14)15/h1-3H,(H2,10,13)(H,11,12)(H,14,15) |
Clave InChI |
PLNJTOJTBBVABS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)NC(=N2)C(=O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















